molecular formula C11H19NO5 B13452468 2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]aceticacid CAS No. 1034128-41-0

2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]aceticacid

Cat. No.: B13452468
CAS No.: 1034128-41-0
M. Wt: 245.27 g/mol
InChI Key: ODADLSCORSWAER-JGVFFNPUSA-N
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Description

2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring, a tert-butoxycarbonyl protecting group, and a hydroxyl group. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a selective hydroxylation reaction, often using oxidizing agents like osmium tetroxide or potassium permanganate.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is typically achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine.

    Acetylation: The final step involves the acetylation of the pyrrolidine ring to introduce the acetic acid moiety. This can be done using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butoxycarbonyl group can be removed through acid-catalyzed hydrolysis, allowing for further functionalization of the amine group.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrochloric acid, trifluoroacetic acid.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Deprotected amines, various functionalized derivatives.

Scientific Research Applications

2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions due to its structural similarity to certain biological molecules.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved can include enzymes, receptors, and signaling pathways relevant to the disease being treated.

Comparison with Similar Compounds

Similar Compounds

    2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.

    2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]butanoic acid: Contains a butanoic acid moiety.

    2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]methanoic acid: Features a methanoic acid moiety.

Uniqueness

The uniqueness of 2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid lies in its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the tert-butoxycarbonyl group provides protection during synthetic transformations, while the hydroxyl and acetic acid groups offer sites for further functionalization and interaction with biological targets.

Biological Activity

The compound 2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid (CAS No. 87691-27-8) is a pyrrolidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse scientific sources.

  • Molecular Formula : C10H17NO5
  • Molecular Weight : 231.25 g/mol
  • InChI Key : BENKAPCDIOILGV-BQBZGAKWSA-N
  • PubChem ID : 688614
  • Histone Deacetylase Inhibition :
    • Recent studies indicate that compounds similar to 2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid exhibit histone deacetylase (HDAC) inhibitory activity. This inhibition can lead to increased acetylation of histones, affecting gene expression and potentially leading to antiproliferative effects in cancer cells .
  • Antiproliferative Activity :
    • The compound has shown promising results in inhibiting the proliferation of various tumor cell lines. For instance, derivatives with similar structures have demonstrated significant cytostatic effects, suggesting potential applications in cancer therapy .
  • Neuroprotective Effects :
    • The compound's structure is conducive to interactions with neurological pathways, making it a candidate for research into neuroprotective agents. Its derivatives have been studied for their ability to enhance cognitive function and protect against neurodegenerative diseases .

Biological Activity Data

The following table summarizes various biological activities associated with this compound and its analogs:

Biological ActivityDescriptionReference
HDAC InhibitionInhibits histone deacetylases, leading to altered gene expression
AntiproliferativeReduces cell growth in various cancer cell lines
NeuroprotectivePotential protective effects on neuronal cells
Enzyme InhibitionInteracts with enzymes involved in metabolic pathways

Case Studies

  • Cancer Research :
    • A study involving hydroxamic acid derivatives demonstrated that certain structural modifications led to enhanced HDAC inhibition and antiproliferative effects against prostate cancer cells (LNCaP), indicating that similar modifications could enhance the efficacy of 2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid in therapeutic settings .
  • Neurodegenerative Disorders :
    • Research has suggested that compounds with a pyrrolidine backbone can modulate neuroinflammation and oxidative stress pathways, offering insights into their potential use in treating conditions like Alzheimer's disease .

Properties

CAS No.

1034128-41-0

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

2-[(2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-8(13)4-7(12)5-9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1

InChI Key

ODADLSCORSWAER-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CC(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)O

Origin of Product

United States

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